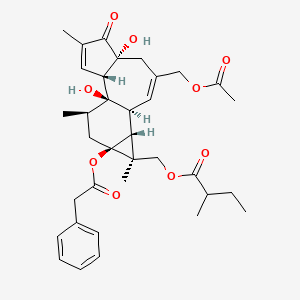
Candletoxin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Candletoxin A is a phorbol ester.
科学的研究の応用
Anti-inflammatory Effects
Candletoxin A has been investigated for its anti-inflammatory properties. Studies indicate that it may modulate inflammatory pathways, potentially reducing the severity of conditions characterized by excessive inflammation.
- Mechanism of Action : this compound appears to interact with key signaling pathways, including the MAPK pathway, which is involved in cellular responses to stress and inflammation. By inhibiting pro-inflammatory cytokines, it may help alleviate symptoms associated with chronic inflammatory diseases .
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. Its ability to affect cell division positions it as a candidate for cancer therapy.
- In Vitro Studies : Laboratory experiments have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines. This effect is likely due to its influence on microtubule dynamics, which are crucial for cell division .
- Case Studies : In specific studies involving tumor models, this compound demonstrated a capacity to inhibit tumor growth and metastasis, suggesting its utility in cancer treatment protocols .
Neuroprotective Properties
Emerging evidence suggests that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
- Research Findings : Studies have indicated that this compound can protect neuronal cells from oxidative stress-induced damage. This property is critical in conditions like Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role in disease progression .
Data Tables
The following tables summarize the key findings related to the applications of this compound:
特性
分子式 |
C35H44O9 |
|---|---|
分子量 |
608.7 g/mol |
IUPAC名 |
[(1R,2S,6R,10S,11R,12S,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,15-trimethyl-5-oxo-13-(2-phenylacetyl)oxy-12-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl 2-methylbutanoate |
InChI |
InChI=1S/C35H44O9/c1-7-20(2)31(39)43-19-32(6)29-26-14-25(18-42-23(5)36)17-33(40)27(13-21(3)30(33)38)35(26,41)22(4)16-34(29,32)44-28(37)15-24-11-9-8-10-12-24/h8-14,20,22,26-27,29,40-41H,7,15-19H2,1-6H3/t20?,22-,26+,27-,29-,32-,33-,34+,35-/m1/s1 |
InChIキー |
RWBRLONUEAWHRE-HBLGUWCISA-N |
SMILES |
CCC(C)C(=O)OCC1(C2C1(CC(C3(C2C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C)OC(=O)CC5=CC=CC=C5)C |
異性体SMILES |
CCC(C)C(=O)OC[C@@]1([C@@H]2[C@]1(C[C@H]([C@]3([C@H]2C=C(C[C@]4([C@H]3C=C(C4=O)C)O)COC(=O)C)O)C)OC(=O)CC5=CC=CC=C5)C |
正規SMILES |
CCC(C)C(=O)OCC1(C2C1(CC(C3(C2C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C)OC(=O)CC5=CC=CC=C5)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















